molecular formula C19H18N2O2 B044503 1-Benzhydrylazetidin-3-yl 2-cyanoacetate CAS No. 116574-14-2

1-Benzhydrylazetidin-3-yl 2-cyanoacetate

Cat. No.: B044503
CAS No.: 116574-14-2
M. Wt: 306.4 g/mol
InChI Key: KSZGPBFUBSHVTO-UHFFFAOYSA-N
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Description

1-Benzhydrylazetidin-3-yl 2-cyanoacetate is a chemical compound with the molecular formula C19H18N2O2 It is known for its unique structure, which includes an azetidine ring and a cyanoacetate group

Scientific Research Applications

1-Benzhydrylazetidin-3-yl 2-cyanoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

1-Benzhydrylazetidin-3-yl 2-cyanoacetate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate typically involves the reaction of 1-benzhydrylazetidine with cyanoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydrylazetidin-3-yl 2-cyanoacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-Benzhydrylazetidin-3-yl 2-cyanoacetate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzhydrylazetidin-3-yl acetate
  • 1-Benzhydrylazetidin-3-yl propionate
  • 1-Benzhydrylazetidin-3-yl butyrate

Uniqueness

1-Benzhydrylazetidin-3-yl 2-cyanoacetate is unique due to its cyanoacetate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(1-benzhydrylazetidin-3-yl) 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-12-11-18(22)23-17-13-21(14-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZGPBFUBSHVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433535
Record name 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116574-14-2
Record name 1-(Diphenylmethyl)azetidin-3-yl cyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.25 g (0.05 mole) of cyanoacetic acid and 11.95 g (0.05 mole) of 1-benzhydryl-3-hydroxyazetidine were dissolved in 400 ml of tetrahydrofuran. 12.38 g (0.06 mole) of 1,3-dicyclohexylcarbodiimide were then added to the solution, whilst stirring, after which the mixture was stirred at 55° C. for 11 hours. At the end of this time, the mixture was cooled, precipitated crystals were removed and the solvent was removed by distillation under reduced pressure. The residue was dissolved in ethyl acetate and the resulting solution was washed with water and then dried over anhydrous sodium sulfate.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
11.95 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12.38 g
Type
reactant
Reaction Step Two

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